2-Chloro-6-(cyanomethyl)benzonitrile
Description
2-Chloro-6-(cyanomethyl)benzonitrile is a benzonitrile derivative featuring a chloro substituent at the 2-position and a cyanomethyl group at the 6-position of the benzene ring. Nitrile derivatives are often employed as intermediates in pharmaceuticals due to their reactivity and ability to modulate electronic properties.
Properties
Molecular Formula |
C9H5ClN2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2-chloro-6-(cyanomethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-3-1-2-7(4-5-11)8(9)6-12/h1-3H,4H2 |
InChI Key |
TZXRUWPVCPFZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Cyanomethyl (CH₂CN): Enhances electrophilicity, making the compound reactive in nucleophilic additions or cyclization reactions. Comparable to nitrile hydratase substrates in biotransformation studies. Trifluoromethyl (CF₃): Increases lipophilicity and metabolic stability, as seen in 2-Chloro-6-(trifluoromethyl)benzonitrile (predicted boiling point: 236.9°C). Hydroxypropylamine-naphthyl (NPS-2143): Introduces stereospecific allosteric modulation of calcium-sensing receptors (CaSR), enabling therapeutic use in hyperparathyroidism.
- Synthetic Routes: NPS-2143 Synthesis: Involves epoxide intermediates (e.g., (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile) and regioselective amination. 2-Chloro-6-(phenylthio)benzonitrile: Prepared via nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with potassium thiophenolate.
Key Research Findings and Data
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